3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains both a thiophene ring and a dihydropyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one typically involves the reaction of thiophene derivatives with appropriate precursors under controlled conditions. One common method involves the condensation of thiophene-2-carbaldehyde with 3-aminocrotonate in the presence of a base, followed by cyclization to form the dihydropyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the amino moiety.
Scientific Research Applications
3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid share structural similarities.
Dihydropyridinone derivatives: Compounds such as 1,4-dihydropyridin-4-one and its substituted derivatives are structurally related.
Uniqueness
3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one is unique due to the combination of the thiophene ring and the dihydropyridinone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler thiophene or dihydropyridinone derivatives.
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-amino-1-(thiophen-2-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h1-5,7H,6,11H2 |
InChI Key |
OYAYFXLPSWGCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
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